Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
Description
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a piperazine-derived compound characterized by a methyl carboxylate group at the 1-position of the piperazine ring and a 3-amino-2-fluorophenylmethyl substituent at the 4-position. The fluorine atom at the ortho position and the amino group at the meta position on the benzyl moiety contribute to its electronic and steric properties, influencing solubility, stability, and receptor interactions.
Properties
Molecular Formula |
C13H19ClFN3O2 |
|---|---|
Molecular Weight |
303.76 g/mol |
IUPAC Name |
methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H |
InChI Key |
FSORDZJUDCHXBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Substitution with the Amino-Fluorophenyl Group: : The introduction of the 3-amino-2-fluorophenyl group can be achieved through nucleophilic substitution reactions. Common reagents for this step include 3-amino-2-fluorobenzyl chloride and a suitable base.
-
Esterification: : The final step involves the esterification of the piperazine derivative with methyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid derivative (post-ester hydrolysis) participates in proton transfer reactions, influencing solubility and ionic interactions. The piperazine nitrogen atoms (pKa ~6.5–9.5) and aromatic amino group (pKa ~4–5) enable pH-dependent behavior.
| Reaction Site | Conditions | Outcome |
|---|---|---|
| Piperazine NH | Neutral/Acidic pH | Protonation enhances water solubility |
| Aromatic NH2 | Alkaline pH | Deprotonation increases nucleophilicity |
Nucleophilic Substitution
The secondary amines in the piperazine ring undergo alkylation or acylation. For example:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, THF) at 60–80°C .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .
Example Reaction:
Methyl ester + Acetyl chloride → N-acetylpiperazine derivative (confirmed via ¹H NMR loss of NH signal at δ 2.8 ppm) .
Ester Hydrolysis
The methyl ester hydrolyzes under acidic or basic conditions to yield the carboxylic acid derivative:
| Conditions | Products | Applications |
|---|---|---|
| 1M HCl, reflux, 6h | Carboxylic acid + Methanol | Bioisostere synthesis |
| 1M NaOH, 60°C, 4h | Sodium carboxylate + Methanol | Solubility enhancement |
Condensation Reactions
The aromatic amino group reacts with aldehydes/ketones to form Schiff bases. Microwave-assisted synthesis (100–120°C, 10–20 min) with aldehydes like 2-hydroxybenzaldehyde yields arylidenehydrazino derivatives .
Key Data:
-
FT-IR absorption at 3,357–3,181 cm⁻¹ confirms NH retention post-condensation .
-
¹H NMR singlet at δ 8.2–8.5 ppm corresponds to N=CH protons .
Mannich Reactions
The amino group participates in Mannich reactions with formaldehyde and amines (e.g., 6-aminopenicillanic acid) to form hybrid molecules. For example:
Reagents:
Outcome:
Thioxo-oxadiazole Formation
Reaction with CS₂ under basic conditions (KOH, ethanol, reflux) generates 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivatives .
Characterization:
Coupling Reactions
The piperazine core undergoes cross-coupling with aryl halides via Buchwald-Hartwig amination or Ullmann-type reactions. For example:
Conditions:
Scientific Research Applications
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:
-
Medicinal Chemistry: : This compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
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Organic Synthesis: : It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
-
Biological Studies: : The compound can be employed in biological assays to study its effects on various biological pathways and targets.
-
Industrial Applications: : It can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and specificity are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound shares a piperazine backbone with derivatives that vary in substituent type, position, and functional groups. Key comparisons include:
a) Omecamtiv Mecarbil (Methyl 4-(2-fluoro-3-(3-(6-methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate)
- Structural Differences: Omecamtiv mecarbil contains a 2-fluoro-3-ureido (linked to 6-methylpyridin-3-yl) benzyl group, compared to the 3-amino-2-fluorophenylmethyl group in the target compound.
- Functional Impact: The ureido-pyridinyl moiety enhances selectivity for cardiac myosin activation, whereas the amino group in the target compound may favor interactions with amine-sensitive targets like neurotransmitter receptors .
b) 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine Hydrochloride
- Structural Differences: Substitution of the 3-amino group with a 5-bromo atom increases molecular weight (Br: ~80 Da) and lipophilicity (logP increase ~0.5).
- Functional Impact: Bromine’s electronegativity and steric bulk may reduce metabolic stability compared to the amino group, which can participate in hydrogen bonding .
c) tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate
- Structural Differences : Replacement of the methyl carboxylate with a tert-butyl ester and substitution of the benzyl group with a 2-fluoro-5-nitrobenzoyl group.
Physicochemical Properties
*Simulated Gastric Fluid (SGF).
Stability and Metabolic Considerations
- The methyl carboxylate group in the target compound confers superior stability in acidic conditions compared to tert-butyl esters, which hydrolyze in gastric fluid .
- Amino groups (as in the target compound) are prone to acetylation or oxidation, whereas halogenated analogs (e.g., bromine) may undergo dehalogenation, leading to reactive intermediates .
Biological Activity
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C13H19ClFN3O2
- Molecular Weight : 303.76 g/mol
- IUPAC Name : Methyl 4-(3-amino-2-fluorobenzyl)piperazine-1-carboxylate hydrochloride
The compound features a piperazine ring substituted with a methyl group, an amino group, and a fluorophenyl group. These structural components are believed to contribute to its unique pharmacological properties.
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through interaction with specific receptors or enzymes.
- Analgesic Effects : It has potential applications in pain management, possibly by inhibiting pain pathways.
- Neuroprotective Activities : Research indicates that it might protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological molecules such as receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a table summarizing some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate | Structure | Contains a tert-butyl group instead of a methyl group, potentially influencing solubility and biological activity. |
| Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate | Structure | Features a different fluorophenyl substitution that may affect receptor binding affinity and selectivity. |
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine derivatives, including this compound:
- Study on Neuroprotective Effects : A study demonstrated that piperazine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that these compounds could activate neuroprotective pathways, suggesting potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Activity Assessment : Another study evaluated the anti-inflammatory effects of various piperazine derivatives in animal models. The findings revealed significant reductions in inflammatory markers following treatment with these compounds .
- Pain Management Research : Clinical trials have assessed the analgesic properties of piperazine derivatives, indicating promising results in pain relief compared to standard treatments .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride?
The synthesis typically involves coupling reactions between piperazine derivatives and fluorophenyl intermediates. A common approach includes:
- Step 1 : Reacting 3-amino-2-fluorobenzyl chloride with piperazine under alkaline conditions to form the piperazine-amine intermediate.
- Step 2 : Introducing the methyl carboxylate group via a carbamate-forming reaction using methyl chloroformate.
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in ethanol .
Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Basic: Which analytical techniques are optimal for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR are critical for confirming the piperazine ring conformation, fluorophenyl substitution pattern, and carboxylate ester linkage. The aromatic protons (6.5–7.5 ppm) and piperazine methylene signals (2.5–3.5 ppm) are diagnostic .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A mobile phase of acetonitrile/0.1% TFA in water (70:30) is effective. Aim for ≥95% purity for biological assays .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (expected [M+H] ~ 352 g/mol) and hydrochloride adducts .
Basic: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction is the gold standard for determining spatial arrangement. For example:
- Piperazine rings often adopt chair conformations; fluorophenyl groups may exhibit axial or equatorial positioning depending on steric effects.
- Hydrogen bonding between the amine group and chloride ion stabilizes the crystal lattice. Reference similar structures in Acta Crystallographica Section E (e.g., fluorophenyl-piperazine derivatives) for comparison .
Advanced: How can reaction conditions be optimized to mitigate byproducts during synthesis?
- Byproduct Analysis : Common impurities include unreacted 3-amino-2-fluorobenzyl chloride or over-alkylated piperazine. Use LC-MS to identify byproducts .
- Optimization Strategies :
Advanced: How should researchers address contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Standardize assays using recombinant enzymes under controlled buffer systems (pH 7.4, 1 mM ATP).
- Validate results with orthogonal methods (e.g., SPR for binding affinity).
- Cross-reference with structurally analogous compounds (e.g., 4-(4-methylpiperazinyl)aniline derivatives) to identify structure-activity trends .
Advanced: What computational tools are effective for predicting this compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~2.1), solubility (≥50 µM), and blood-brain barrier permeability.
- Docking Studies : Molecular docking (AutoDock Vina) into target receptors (e.g., serotonin 5-HT) can rationalize selectivity. The fluorophenyl group’s electronegativity may enhance π-stacking with aromatic residues .
Advanced: How does the fluorophenyl substituent influence the compound’s stability under physiological conditions?
- Degradation Pathways : The 2-fluoro group reduces electron density, slowing oxidative degradation. However, the amine group may undergo hydrolysis in acidic environments (e.g., gastric fluid).
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-MS and identify products (e.g., demethylated carboxylate or fluoride displacement) .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
